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Introduction
The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of

carbon-carbon and carbon-heteroatom bonds through the palladium-catalyzed substitution of

allylic substrates.[1][2] This reaction is renowned for its versatility, mild conditions, and high

degree of control over regioselectivity and stereoselectivity, making it invaluable in the

synthesis of complex molecules, including natural products and pharmaceuticals.[2][3]

Traditionally, this reaction utilizes allylic acetates or halides as electrophiles. However, diallyl
carbonate has emerged as a highly effective and "green" alternative. Its use facilitates a

decarboxylative variant of the Tsuji-Trost reaction, where the in situ generation of a potent

allyloxycarbonyl leaving group drives the reaction forward. The only stoichiometric byproduct is

carbon dioxide, simplifying purification and enhancing the atom economy of the process.[1]

These reactions can proceed intermolecularly, where diallyl carbonate provides the allyl group

to an external nucleophile, or intramolecularly, often from an allyl enol carbonate precursor.[4]

This document provides a detailed overview of the mechanism, applications, and experimental

protocols for conducting the Tsuji-Trost allylation using diallyl carbonate as a key reagent.
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The catalytic cycle for the intermolecular Tsuji-Trost allylation using diallyl carbonate proceeds

through several key steps. The process begins with a catalytically active Pd(0) species, which

is typically generated in situ from a palladium precursor.

Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of diallyl carbonate.

This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen

bond, displacing an allyloxycarbonyl group to form the pivotal η³-π-allylpalladium(II)

intermediate.[1][2]

Decarboxylation & Nucleophile Activation: The displaced allyloxycarbonate anion is unstable

and readily undergoes decarboxylation to release carbon dioxide and form an allyloxide

anion. This allyloxide is basic enough to deprotonate a wide range of pronucleophiles (Nu-

H), generating the active nucleophile (Nu⁻).

Nucleophilic Attack: The activated nucleophile attacks the π-allyl ligand of the palladium

complex. For "soft" nucleophiles (from conjugate acids with pKa < 25), this attack typically

occurs on the face opposite to the palladium metal center.[1]

Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the newly

formed product dissociates, and the palladium complex undergoes reductive elimination to

regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle for this transformation.
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Catalytic Cycle of Intermolecular Tsuji-Trost Allylation with Diallyl Carbonate
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Figure 1: Catalytic cycle of the intermolecular Tsuji-Trost reaction using diallyl carbonate.

Applications in Synthesis
The use of diallyl carbonate in Tsuji-Trost allylations provides a robust method for constructing

key bonds in complex molecules. It is particularly valuable for:

α-Allylation of Ketones: Creating tertiary and quaternary carbon centers adjacent to a

carbonyl group is a common challenge. The reaction of silyl enol ethers (as enolate

precursors) with diallyl carbonate offers a mild and effective solution.[4]

Formation of Allylic Ethers and Amines: Phenols and amines serve as excellent nucleophiles

in this reaction, providing straightforward access to valuable allylic ethers and amines, which

are common motifs in pharmaceuticals and natural products.
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Late-Stage Functionalization: Due to the mild and often neutral conditions of the reaction, it

is suitable for the late-stage modification of complex, biologically active molecules, allowing

for the rapid generation of analog libraries for drug discovery.[5]

Data Presentation: Reaction Parameters and
Performance
The efficiency of the Tsuji-Trost allylation is highly dependent on the choice of catalyst, ligand,

solvent, and temperature. Below are tables summarizing typical reaction conditions for various

nucleophile classes.

Table 1: Asymmetric Allylation of Silyl Enol Ethers with Diallyl Carbonate This table represents

data for the intermolecular reaction to form α-quaternary ketones.
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Nucleop
hile
(Silyl
Enol
Ether
of)

Pd
Catalyst
(mol%)

Ligand
(mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

ee (%)

2-Methyl-

1-

tetralone

Pd₂(dba)

₃ (2.5)

(S)-t-Bu-

PHOX

(6.25)

Toluene 25 24 95 92

2-

Methylcy

clohexan

one

Pd₂(dba)

₃ (2.5)

(S)-t-Bu-

PHOX

(6.25)

Toluene 25 24 96 88

2,6-

Dimethyl

cyclohex

anone

Pd₂(dba)

₃ (2.5)

(S)-t-Bu-

PHOX

(6.25)

Toluene 25 24 96 95

2-

Methylcy

clohepta

none

Pd₂(dba)

₃ (2.5)

(S)-t-Bu-

PHOX

(6.25)

Toluene 25 24 88 85

Data synthesized from studies on enantioselective Tsuji allylations of silyl enol ethers.[4]

Table 2: Intramolecular Decarboxylative Allylation of Cyclic Allyl Enol Carbonates This

intramolecular variant demonstrates the formation of challenging α-quaternary ketones.
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Substra
te (Allyl
Enol
Carbon
ate of)

Pd
Catalyst
(mol%)

Ligand
(mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

ee (%)

2-Methyl-

1-

tetralone

Pd₂(dba)

₃ (2.5)

(R,R)-

Trost

Ligand

(5.5)

Toluene 23 12 96 95

2-Methyl-

1-

indanone

Pd₂(dba)

₃ (2.5)

(R,R)-

Trost

Ligand

(5.5)

Toluene 23 12 98 91

2-

Methylcy

clohexan

one

Pd₂(dba)

₃ (2.5)

(R,R)-

Trost

Ligand

(5.5)

Toluene 23 12 96 85

2-Allyl-2-

methyl-1-

tetralone

Pd₂(dba)

₃ (2.5)

(R,R)-

Trost

Ligand

(5.5)

Toluene 23 12 92 94

Data synthesized from studies on palladium-catalyzed decarboxylative asymmetric allylic

alkylation (DAAA).[6]

Experimental Protocols
The following sections provide generalized protocols for the intermolecular Tsuji-Trost allylation

using diallyl carbonate with different classes of nucleophiles.

Protocol 1: General Procedure for the Allylation of
Ketones via Silyl Enol Ethers
This protocol is adapted from the enantioselective allylation of silyl enol ethers.[4]
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Materials:

Palladium(0) source (e.g., Pd₂(dba)₃)

Chiral Ligand (e.g., (S)-t-Bu-PHOX)

Silyl enol ether (1.0 equiv)

Diallyl carbonate (1.5 - 2.0 equiv)

Fluoride activator (e.g., TBAT, ~10 mol%)

Anhydrous solvent (e.g., Toluene)

Inert gas (Argon or Nitrogen)

Procedure:

Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the

palladium source (e.g., 2.5 mol% Pd₂(dba)₃) and the chiral ligand (e.g., 6.25 mol% ligand).

Solvent Addition: Add anhydrous toluene via syringe and stir the mixture at room

temperature for 20-30 minutes until a homogeneous solution is formed.

Reagent Addition: Add the silyl enol ether (1.0 equiv), followed by diallyl carbonate (1.5

equiv), and finally the fluoride activator (e.g., TBAT, 10 mol%).

Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the

progress by TLC or GC-MS. Reactions typically run for 12-24 hours.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Purify the residue directly by flash column chromatography on silica gel using an

appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the α-allylated ketone.

Protocol 2: General Procedure for the Allylation of
Phenols and Amines
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This protocol is a generalized procedure for the allylation of heteroatom nucleophiles.

Materials:

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Phenol or Amine nucleophile (1.0 equiv)

Diallyl carbonate (1.2 equiv)

Base (e.g., K₂CO₃, Cs₂CO₃ for phenols, or none for amines)

Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To an oven-dried flask under an inert atmosphere, add the nucleophile (1.0

equiv), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (if required, e.g., 1.5 equiv

K₂CO₃ for phenols).

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the dropwise addition

of diallyl carbonate (1.2 equiv) via syringe.

Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir for the

required time (typically 4-16 hours), monitoring by TLC.

Workup: After cooling to room temperature, quench the reaction with water and extract the

product with an organic solvent (e.g., ethyl acetate, 3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo. Purify the crude product by flash column chromatography to yield the

desired allyl ether or allylamine.
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The logical flow from reaction setup to final product analysis is crucial for reproducible results.

The diagram below outlines a typical experimental workflow.
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Figure 2: A generalized workflow for the Tsuji-Trost allylation experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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